BenchChemオンラインストアへようこそ!

6β-Methylprednisolone Hemisuccinate

Organic Synthesis Stereochemistry Process Chemistry

6β-Methylprednisolone Hemisuccinate is the official EP Impurity F reference standard, essential for HPLC/UPLC method validation and batch-release QC testing of methylprednisolone hemisuccinate APIs and injectables. Unlike the bulk drug or 6α-epimer, this chiral 6β-isomer is synthetically scarce and thermodynamically disfavored—making high-purity, well-characterized material critical for regulatory compliance. Procure this certified standard to ensure your ANDA/CMC impurity profiling meets EP monograph requirements and withstands regulatory scrutiny.

Molecular Formula C₂₆H₃₄O₈
Molecular Weight 474.54
Cat. No. B1153008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6β-Methylprednisolone Hemisuccinate
Molecular FormulaC₂₆H₃₄O₈
Molecular Weight474.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6β-Methylprednisolone Hemisuccinate: Chemical Identity and Baseline Procurement Data


6β-Methylprednisolone Hemisuccinate (CAS 2376134-25-5) is a synthetic glucocorticoid derivative of methylprednisolone, characterized by a 6β-methyl stereoconfiguration and a 21-hemisuccinate ester moiety. It is classified as an impurity of methylprednisolone hemisuccinate, and is listed as Impurity F in the European Pharmacopoeia (EP) . The compound serves as a reference standard for analytical method development, quality control, and stability studies in pharmaceutical manufacturing and regulatory submissions . As a chiral impurity, the 6β-epimer arises during the synthesis of the 6α-methylprednisolone active pharmaceutical ingredient, where the 6α-configuration is thermodynamically favored, rendering the 6β-isomer scarce and synthetically challenging to produce in high purity . This scarcity and its official designation as a pharmacopeial impurity distinguish it from the bulk drug substance, positioning it as a niche procurement item for specialized analytical applications rather than a therapeutic or bulk research compound.

Why 6β-Methylprednisolone Hemisuccinate Cannot Be Substituted by Generic Analogs


The structural and stereochemical specificity of 6β-Methylprednisolone Hemisuccinate precludes generic substitution. It is not a functional or bioequivalent alternative to methylprednisolone hemisuccinate or other corticosteroids. Rather, its primary, and in many cases sole, utility is as a pharmacopeial reference standard for identifying and quantifying this specific impurity in drug substances and products . Substituting with the 6α-methylprednisolone hemisuccinate (the active pharmaceutical ingredient) or with a non-pharmacopeial grade of the 6β-isomer would invalidate regulatory compliance testing. Furthermore, the 6β-epimer exhibits a different stereochemical configuration at the C6 position, which can affect its chromatographic behavior and thus its suitability as a reference marker . The compound's market is therefore defined by its role in quality control, not by therapeutic interchangeability, making its procurement a matter of analytical necessity rather than optional selection among alternatives.

Quantitative Evidence of 6β-Methylprednisolone Hemisuccinate Differentiation from In-Class Comparators


Synthesis Yield and Stereoselectivity: 6β- vs. 6α-Methylprednisolone

The synthesis of the 6β-isomer is thermodynamically disfavored compared to the 6α-isomer. A patented process for synthesizing 6β-methylprednisolone hemisuccinate reports a specific step yield of 93.5%, achieving a 6β-isomer content of 94.7% in the crude product [1]. This quantitative data is critical because it defines the baseline purity and yield achievable for this scarce stereoisomer, directly impacting its commercial availability and cost relative to the readily available 6α-epimer. In contrast, the synthesis of the 6α-methylprednisolone API is a well-established, high-yielding process where the 6α-configuration is the dominant product .

Organic Synthesis Stereochemistry Process Chemistry

Regulatory Status and Identity: 6β-Hemisuccinate as a Pharmacopeial Impurity

6β-Methylprednisolone Hemisuccinate is officially designated as Impurity F in the European Pharmacopoeia (EP) monograph for Methylprednisolone Hydrogen Succinate . In contrast, 6α-Methylprednisolone Hemisuccinate is the active pharmaceutical ingredient (API) itself, and methylprednisolone is the parent drug [1]. This regulatory classification provides a definitive, non-negotiable identity: the 6β-compound is not a drug substance but an analytical marker required for compliance testing of the 6α-API.

Pharmaceutical Analysis Quality Control Regulatory Science

Comparative Prodrug Conversion Kinetics: Methylprednisolone Hemisuccinate vs. Phosphate Ester

While the 6β-epimer is not a drug, its parent scaffold, methylprednisolone hemisuccinate, exhibits quantifiably slower and less efficient in vivo conversion to active methylprednisolone compared to the phosphate prodrug. A direct comparative study in healthy males found that during the first 30 minutes post-administration, methylprednisolone plasma levels were 3 to 4 times higher after administration of the phosphate ester versus the hemisuccinate ester [1]. Furthermore, a significantly larger fraction of the hemisuccinate prodrug (mean 14.7% of the administered dose) is excreted unchanged in urine, compared to the phosphate (mean 1.7%), rendering it non-bioavailable [1].

Pharmacokinetics Prodrug Design Clinical Pharmacology

Definitive Application Scenarios for 6β-Methylprednisolone Hemisuccinate


Analytical Method Development and Validation (AMV) for Methylprednisolone Hemisuccinate API

This compound is an essential reference standard for developing and validating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods to quantify Impurity F (6β-isomer) in methylprednisolone hemisuccinate drug substance and drug product, as mandated by the European Pharmacopoeia . The data on its challenging synthesis and high purity (e.g., 94.7% 6β-isomer content) are critical for ensuring the reference standard itself is well-characterized and suitable for use in system suitability tests and calibration curves [1].

Stability-Indicating Assays and Forced Degradation Studies

6β-Methylprednisolone Hemisuccinate is used as a marker in stability studies to monitor the potential formation or increase of the 6β-impurity over the shelf-life of the drug product. The established differences in pharmacokinetics between the active hemisuccinate and phosphate prodrugs [2] underscore the importance of rigorous impurity profiling, as different formulations may have distinct degradation pathways and impurity profiles that must be controlled.

Quality Control (QC) Release Testing for API and Finished Dosage Forms

In pharmaceutical manufacturing, this compound is procured as a certified reference material for the routine QC release testing of methylprednisolone hemisuccinate API batches and finished injectable products (e.g., Solu-Medrol). Its use ensures that the level of the 6β-epimer remains below the specified limit, thereby confirming batch-to-batch consistency and compliance with regulatory filings . Failure to use the correct, certified impurity standard would compromise the validity of the QC data.

Regulatory Submission and Abbreviated New Drug Application (ANDA) Support

For generic drug manufacturers, a well-characterized sample of 6β-Methylprednisolone Hemisuccinate is required to demonstrate that their analytical methods are capable of detecting and quantifying this specific impurity. This evidence is a core component of the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA filing, proving the generic product's purity profile is comparable to the reference listed drug .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6β-Methylprednisolone Hemisuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.